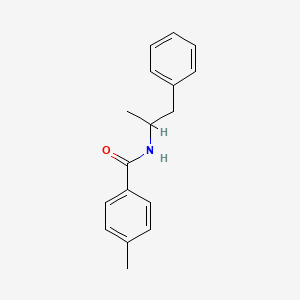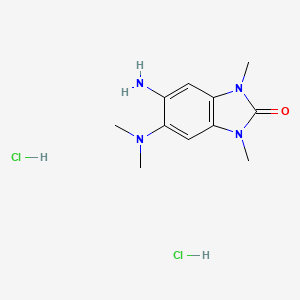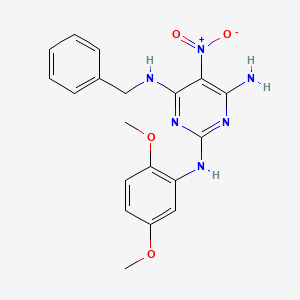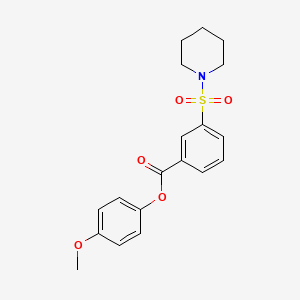
4-methyl-N-(1-phenylpropan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(1-phenylpropan-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities. This compound is characterized by a benzamide core structure with a 4-methyl group and a 1-phenylpropan-2-yl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers a green, rapid, and high-yielding pathway for the preparation of benzamide derivatives.
Industrial Production Methods
In industrial settings, the synthesis of benzamides often involves the use of benzoyl chloride and amines. For example, benzoyl chloride can be reacted with cumylamine in the presence of triethylamine and DMAP (4-dimethylaminopyridine) as a catalyst. The reaction is typically carried out in dichloromethane as a solvent, followed by purification to obtain the desired benzamide product.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-(1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.
Substitution: The benzamide group can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(1-phenylpropan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. Benzamide derivatives are known to act on various enzymes and receptors, influencing biological processes. For example, some benzamides act as allosteric activators of human glucokinase, which plays a role in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-methyl-1-phenylethyl)benzamide
- N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide
- 2-methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine hydrochloride
Uniqueness
4-methyl-N-(1-phenylpropan-2-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its 4-methyl and 1-phenylpropan-2-yl groups differentiate it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities .
Eigenschaften
Molekularformel |
C17H19NO |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-methyl-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-13-8-10-16(11-9-13)17(19)18-14(2)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
ISJBIXNQICXXDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol](/img/structure/B12471941.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12471947.png)

![1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12471974.png)
![(2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid](/img/structure/B12471976.png)


![N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12471984.png)

![N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12471991.png)
![6-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B12471996.png)

![4-[(2-Methylphenyl)carbamoyl]-1-(4-nitrobenzyl)pyridinium](/img/structure/B12472002.png)

